molecular formula C16H23FN2O3S B2558285 N-(tert-butyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide CAS No. 1448033-72-4

N-(tert-butyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide

Cat. No. B2558285
CAS RN: 1448033-72-4
M. Wt: 342.43
InChI Key: AIJDNVWOLDMKEX-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK) and has shown promising results in preclinical studies.

Scientific Research Applications

Synthesis and Polymer Applications

One research avenue involves the synthesis of polyamides with ortho-phenylene units, where compounds related to "N-(tert-butyl)-4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide" play a role in the development of materials with high thermal stability and solubility in polar solvents. These materials exhibit properties such as high glass transition temperatures and are capable of forming transparent, flexible films, which could be useful in various industrial applications (Hsiao et al., 2000).

Chemical Synthesis and Biological Evaluation

Another research direction focuses on the synthesis of compounds with potential biological activities. For example, "this compound" related structures have been synthesized and evaluated for their antibacterial and anthelmintic activities. The structural analysis and characterization, including X-ray diffraction studies, provide insights into the molecular interactions and potential therapeutic applications of these compounds (Sanjeevarayappa et al., 2015).

Advanced Fluorination Techniques

Further investigations have revealed the utility of related compounds in fluorination chemistry. For instance, studies on phenylsulfur trifluorides with tert-butyl groups have uncovered their role as effective and stable deoxofluorinating agents. These agents exhibit high thermal stability and resistance to aqueous hydrolysis, making them valuable for various fluorination reactions, including the introduction of fluorine atoms into organic molecules. Such advancements have significant implications for drug discovery and materials science (Umemoto et al., 2010).

Asymmetric Synthesis

The research also extends to asymmetric synthesis, where related compounds are utilized as intermediates or catalysts. The development of chiral sulfinamides, for example, has provided methodologies for the stereoselective synthesis of amines and N-heterocycles. This approach is crucial for creating structurally diverse compounds that serve as the backbone of many natural products and therapeutic agents (Philip et al., 2020).

properties

IUPAC Name

N-tert-butyl-4-(4-fluorophenyl)sulfonylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-16(2,3)18-15(20)19-10-8-14(9-11-19)23(21,22)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJDNVWOLDMKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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